(2-Chloro-6-methanesulfonylphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

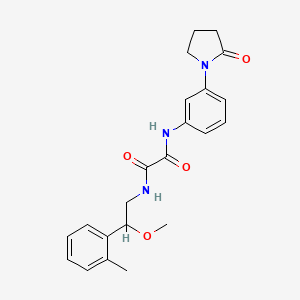

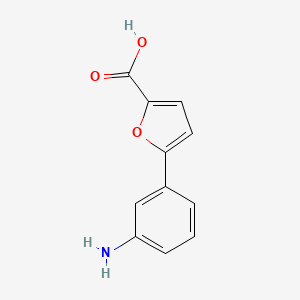

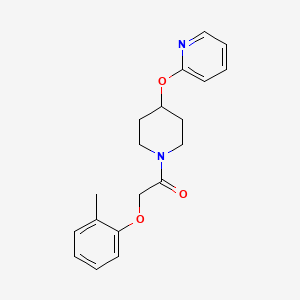

(2-Chloro-6-methanesulfonylphenyl)methanol is a chemical compound with the CAS Number: 1549395-22-3 . It has a molecular weight of 220.68 and is typically stored at room temperature . The compound is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (2-chloro-6-(methylsulfonyl)phenyl)methanol . The InChI code is 1S/C8H9ClO3S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 .

Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Methane Conversion and Utilization

- Direct Conversion of Methane to Fuels and Chemicals: Studies have explored the catalytic conversion of methane to various hydrocarbons, methanol, or aromatics. This area of research is significant due to the challenge of converting methane, a primary component of natural gas, into more useful forms (Holmen, 2009).

- Methane as a Resource for Methanotrophs: Research has shown that methanotrophs, bacteria that use methane as their sole carbon source, can be utilized for various biotechnological applications. This includes the production of single-cell protein, biopolymers, and other valuable compounds (Strong, Xie, & Clarke, 2015).

Catalysis and Chemical Synthesis

- Designing Catalysts for C-H Bond Functionalization: Research in this area involves developing catalysts for the conversion of natural gas to methanol and other liquid hydrocarbons at lower temperatures and with high selectivity. This is crucial for augmenting or displacing petroleum as a source of liquid fuels and chemicals (Hashiguchi, Bischof, Konnick, & Periana, 2012).

- Asymmetric Hydrogenation in Organic Synthesis: Asymmetric hydrogenation of alpha-hydroxy ketones to produce certain alcohols has been studied, highlighting the importance of (2-Chloro-6-methanesulfonylphenyl)methanol in facilitating these reactions (Ohkuma et al., 2007).

Environmental Applications

- Methanol Production from Methane: The biological synthesis of methanol from methane using methanotrophs is an area of interest due to its potential as an environmentally friendly process. Optimizing production conditions and process parameters for methanol production has been a focus of recent studies (Mardina et al., 2016).

- Oxidation of Methane to Methanol: Studies have demonstrated the selective oxidation of methane to methanol under ambient conditions using catalysts like titanium dioxide-supported iron species. This process shows promise for transforming methane into valuable chemicals (Xie et al., 2018).

Safety and Hazards

properties

IUPAC Name |

(2-chloro-6-methylsulfonylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEQUOMRNGISEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC=C1)Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-methanesulfonylphenyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate](/img/structure/B2680878.png)

![3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B2680883.png)

![Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2680889.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680895.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione](/img/structure/B2680899.png)